4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile
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Overview
Description
4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorobenzyl group, a dioxoimidazolidinylidene moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic aromatic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinones or benzonitriles.
Scientific Research Applications
4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Inhibiting or Activating Pathways: Affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile
- 4-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile
- 4-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile
Uniqueness
4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzonitrile is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H12ClN3O2 |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]benzonitrile |
InChI |
InChI=1S/C18H12ClN3O2/c19-15-7-5-14(6-8-15)11-22-17(23)16(21-18(22)24)9-12-1-3-13(10-20)4-2-12/h1-9H,11H2,(H,21,24)/b16-9- |
InChI Key |
HOFCXNDKALOCRF-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)C#N)/NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)C#N)NC2=O)Cl |
Origin of Product |
United States |
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